3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile
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Overview
Description
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is an organic compound belonging to the pyrazine family It is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to a pyrazine ring
Mechanism of Action
Target of Action
It is known that this compound is highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .
Mode of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that this compound is used as an intermediate in various organic synthesis reactions .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1478 g/mL at 25°C) and boiling point (85°C/112mm), may influence its bioavailability .
Action Environment
It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile are not fully understood yet. It is known that the compound has a high reactivity, which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well documented. Given its high reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that the compound has a boiling point of 108-110 °C (Press: 30 Torr) , suggesting that it may be stable under certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile typically involves organic synthesis reactions. One common method includes the reaction of chloropyrazine with trifluoroacetic acid nitrile . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the chloro group may be replaced by other functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Similar in structure but lacks the carbonitrile group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carbonitrile groups enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPCJPDZYNHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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